Prenyl isobutyrate Prenyl isobutyrate Prenyl isobutyrate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Prenyl isobutyrate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Prenyl isobutyrate has a berry, butter, and fruity taste.
Brand Name: Vulcanchem
CAS No.: 76649-23-5
VCID: VC3877181
InChI: InChI=1S/C9H16O2/c1-7(2)5-6-11-9(10)8(3)4/h5,8H,6H2,1-4H3
SMILES: CC(C)C(=O)OCC=C(C)C
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

Prenyl isobutyrate

CAS No.: 76649-23-5

Cat. No.: VC3877181

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Prenyl isobutyrate - 76649-23-5

Specification

CAS No. 76649-23-5
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 3-methylbut-2-enyl 2-methylpropanoate
Standard InChI InChI=1S/C9H16O2/c1-7(2)5-6-11-9(10)8(3)4/h5,8H,6H2,1-4H3
Standard InChI Key YSJHMPXIMIOXGU-UHFFFAOYSA-N
SMILES CC(C)C(=O)OCC=C(C)C
Canonical SMILES CC(C)C(=O)OCC=C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Prenyl isobutyrate, systematically named 3-methylbut-2-enyl 2-methylpropanoate, is an ester derivative formed via the condensation of isobutyric acid and 3-methyl-2-buten-1-ol . Its molecular structure comprises a prenyl group (3-methylbut-2-enyl) esterified to an isobutyrate moiety, resulting in the formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . The compound’s IUPAC name, 2-methylpropanoic acid 3-methyl-2-butenyl ester, reflects its branched alkyl and alkenyl substituents .

Table 1: Key Identifiers of Prenyl Isobutyrate

PropertyValueSource
CAS Registry Number76649-23-5
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
IUPAC Name3-methylbut-2-enyl 2-methylpropanoate
SynonymsVertenol-iso-butyrate; Propanoic acid, 2-methyl-, 3-methyl-2-butenyl ester

Structural Elucidation and Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. High-resolution MS (HR-MS) reveals a parent ion at m/z 156.22, consistent with its molecular formula . Gas chromatography (GC) retention indices further validate its purity, with a boiling point of 79.2–79.6°C at 13 Torr and a density of 0.895±0.06 g/cm³ . The compound’s logP value of 2.95 indicates moderate lipophilicity, influencing its solubility in organic solvents like ethanol and benzene .

Synthesis and Industrial Production

Conventional Synthesis Routes

Prenyl isobutyrate is synthesized via esterification reactions between isobutyryl chloride and 3-methyl-2-buten-1-ol (prenol) under controlled conditions. A typical procedure involves:

  • Reagent Mixing: Combining prenol (1.36 mL, 13.39 mmol) with triethylamine (2.25 mL, 16.14 mmol) and N,N-dimethylaminopyridine (DMAP, 82 mg) in dichloromethane (DCM) .

  • Catalysis: Adding isobutyryl chloride (2.0 mL, 13.42 mmol) dropwise under inert nitrogen atmosphere .

  • Reaction: Stirring at 20°C for 18 hours to achieve 61–68% yield .

  • Purification: Isolating the product via flash chromatography using DCM/hexane eluents .

Table 2: Optimal Reaction Conditions for Prenyl Isobutyrate Synthesis

ParameterValueSource
Temperature20°C
CatalystDMAP/Triethylamine
SolventDichloromethane (DCM)
Yield61–68%

Scalability and Industrial Adaptations

Industrial-scale production employs continuous-flow reactors to enhance efficiency. For instance, HPAPI (high-potency active pharmaceutical ingredient) facilities utilize cleanrooms (Class 100–100,000) to maintain sterility, with occupational exposure limits (OEL) below 1 μg/m³ . Advanced purification techniques, such as fractional distillation under reduced pressure (e.g., 0.5–1.0 mmHg), achieve ≥95% purity .

Physicochemical Properties

Thermal and Optical Characteristics

Prenyl isobutyrate exhibits a refractive index of 1.431–1.437 at 20°C and a vapor pressure of 0.579 mmHg at 25°C, making it volatile yet stable under ambient conditions . Its flash point of 145°F (62.8°C) classifies it as combustible, necessitating cautious storage .

Table 3: Physicochemical Profile of Prenyl Isobutyrate

PropertyValueSource
Boiling Point79.2–79.6°C at 13 Torr
Density0.887–0.896 g/cm³ at 25°C
Refractive Index1.431–1.437 at 20°C
Vapor Pressure0.579 mmHg at 25°C
SolubilityInsoluble in water; miscible in ethanol, benzene

Spectroscopic Signatures

Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 210–230 nm, attributed to the π→π* transitions of the ester carbonyl group . Fourier-transform infrared (FT-IR) spectra show prominent peaks at 1740 cm⁻¹ (C=O stretch) and 1160 cm⁻¹ (C-O ester stretch) .

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